tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-({3,7-dioxabicyclo[410]heptan-1-yl}methyl)carbamate is a chemical compound with a unique bicyclic structure
Vorbereitungsmethoden
The synthesis of tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 3,7-dioxabicyclo[4.1.0]heptane moiety. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the bicyclic structure . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.
Analyse Chemischer Reaktionen
tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the compound.
Wissenschaftliche Forschungsanwendungen
tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has a similar bicyclic structure but differs in the functional groups attached to the bicyclic core.
tert-Butyl (3-oxabicyclo[4.1.0]heptan-7-yl)carbamate: Another similar compound with slight variations in the bicyclic structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H19NO4 |
---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
tert-butyl N-(3,7-dioxabicyclo[4.1.0]heptan-1-ylmethyl)carbamate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-6-11-7-14-5-4-8(11)15-11/h8H,4-7H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
LIZHACWLLPXCDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC12COCCC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.